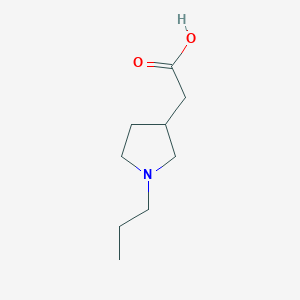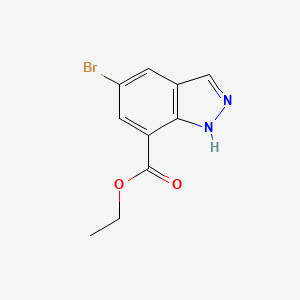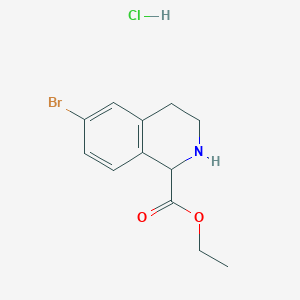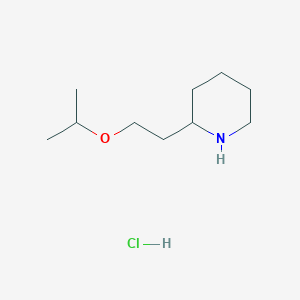![molecular formula C13H18Br2ClNO B1441160 4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride CAS No. 1219972-15-2](/img/structure/B1441160.png)
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride
Overview
Description
4-[2-(2,4-Dibromophenoxy)ethyl]piperidine hydrochloride, also known as 4-DBPEHCl, is a synthetic compound commonly used in scientific research. It is an analog of piperidine, a cyclic secondary amine found in many plants and animals. 4-DBPEHCl is widely utilized in laboratory experiments due to its unique properties, such as its low toxicity and high solubility.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methods : Research has explored various synthetic routes to create piperidine derivatives, including the use of starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate for the preparation of specific hydrochloride compounds through processes like amidation, Friedel-Crafts acylation, and hydration. These methods afford reasonable overall yields and provide insights into the synthetic flexibility of piperidine derivatives (Zheng Rui, 2010).
Molecular Structure : Studies on the molecular structure of piperidine derivatives, such as (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate, have been reported. These studies highlight the importance of hydrogen bonding and C-H…π interactions in stabilizing the molecular and crystal structures of these compounds, which could influence their reactivity and potential applications in medicinal chemistry (I. Khan et al., 2013).
Biological Activities
Anticancer Potential : Research into piperidine derivatives, such as the evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, has identified compounds with significant anticancer activity. This research demonstrates the therapeutic potential of piperidine derivatives in drug discovery and development (A. Rehman et al., 2018).
Antimicrobial and Antifungal Activities : The synthesis and evaluation of various piperidine derivatives have shown antibacterial and antifungal activities, indicating their potential use in developing new antimicrobial agents. Such studies underscore the versatility of piperidine derivatives in addressing different biological targets (R. Faty, H. Hussein, Ayman M. S. Youssef, 2010).
properties
IUPAC Name |
4-[2-(2,4-dibromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Br2NO.ClH/c14-11-1-2-13(12(15)9-11)17-8-5-10-3-6-16-7-4-10;/h1-2,9-10,16H,3-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYVDIOXAVRLFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)Br)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1219972-15-2 | |
| Record name | Piperidine, 4-[2-(2,4-dibromophenoxy)ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219972-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol](/img/structure/B1441078.png)
![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1441079.png)
![1-[2-(3-Piperidinyl)ethyl]indoline dihydrochloride](/img/structure/B1441082.png)





![1-[3-Amino-4-(methylsulfonyl)phenyl]-3-pyrrolidinol](/img/structure/B1441092.png)



